molecular formula C18H16N2O3S2 B2804948 2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 892030-17-0

2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2804948
CAS RN: 892030-17-0
M. Wt: 372.46
InChI Key: QJQHJWONAUXZQK-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, also known as BTA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the class of compounds known as thiazoles, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide have been investigated for their antimicrobial properties. A study synthesized a series of derivatives that exhibited antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger et al., 2013).

Anticonvulsant Agents

Derivatives containing a sulfonamide thiazole moiety were synthesized and evaluated for their anticonvulsant activity. Among the synthesized compounds, some showed significant protection against picrotoxin-induced convulsions, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

Anti-Cancer Compounds

A new family of molecules related to 2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide demonstrated significant anti-proliferative and cytotoxic activities against various cancer cell lines. The lead compound from this series showed high in vivo potency towards mice xenografts without signs of toxicity, suggesting potential for future clinical development as anti-cancer agents (Ronco et al., 2017).

Enzyme Inhibitors

Research into compounds with benzodioxane and acetamide moieties, structurally akin to 2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, found substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These findings suggest applications in treating conditions related to enzyme dysfunction (Abbasi et al., 2019).

properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-13-7-9-14(10-8-13)16-11-24-18(19-16)20-17(21)12-25(22,23)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQHJWONAUXZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

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